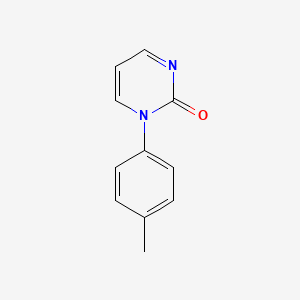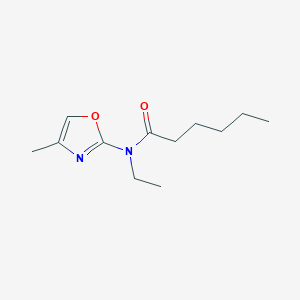
N-Ethyl-N-(4-methyl-1,3-oxazol-2-YL)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide is an organic compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol It belongs to the class of amides and contains an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide typically involves the reaction of hexanoic acid with N-ethyl-4-methyloxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis and inhibiting tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethylhexanamide: A similar compound with the molecular formula C8H17NO, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
N-Ethyl-N-(4-methyloxazol-2-yl)butyramide:
Uniqueness
N-Ethyl-N-(4-methyloxazol-2-yl)hexanamide is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other amides and enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57068-46-9 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)hexanamide |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-7-8-11(15)14(5-2)12-13-10(3)9-16-12/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
ANMQRLDTUMSFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(CC)C1=NC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
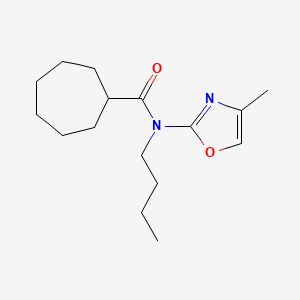
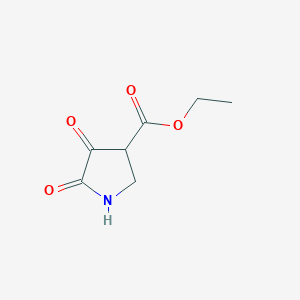

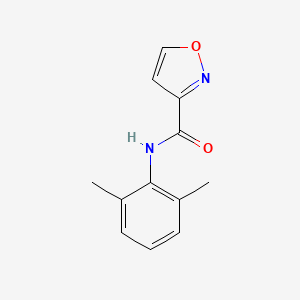

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)




![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)
